2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
CAS No.: 1257554-08-7
Cat. No.: VC2861292
Molecular Formula: C12H19BN2O2
Molecular Weight: 234.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1257554-08-7 |
|---|---|
| Molecular Formula | C12H19BN2O2 |
| Molecular Weight | 234.1 g/mol |
| IUPAC Name | 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
| Standard InChI | InChI=1S/C12H19BN2O2/c1-8-10(14)6-9(7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,14H2,1-5H3 |
| Standard InChI Key | NSWWPEOEZRGFNZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)N |
Introduction
Synthesis and Applications
The synthesis of boronic acid derivatives often involves the reaction of an aryl halide with a boron source in the presence of a catalyst. For example, the synthesis of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves similar principles, using palladium-catalyzed borylation reactions .
Suzuki-Miyaura Cross-Coupling Reactions
These reactions are a key application of boronic acids, allowing the formation of complex molecules by coupling aryl halides with boronic acids in the presence of a palladium catalyst.
Biological Applications
Some boronic acid derivatives have been explored for their biological activity, including anticancer properties. For instance, compounds like 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione have shown promising antimitotic activity .
Research Findings and Challenges
While specific research findings on 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine are not available, the broader field of boronic acid chemistry continues to evolve. Challenges include improving the efficiency and selectivity of cross-coupling reactions and exploring new biological applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume